3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol
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Overview
Description
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is an organic compound that features a pyridine ring substituted with a boronic ester group. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol typically involves the reaction of 3-methyl-2-hydroxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group, yielding the parent pyridine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.
Major Products
Oxidation: this compound is converted to 3-methyl-2-hydroxypyridine-4-boronic acid.
Reduction: The product is 3-methyl-2-hydroxypyridine.
Substitution: Various biaryl or vinyl derivatives depending on the coupling partner used.
Scientific Research Applications
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is widely used in scientific research due to its versatility:
Biology: The compound is used in the development of boron-containing drugs and bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.
Mechanism of Action
The mechanism by which 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol exerts its effects is primarily through its ability to form stable carbon-carbon bonds. The boronic ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the coupling partner .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in medicinal chemistry .
Properties
Molecular Formula |
C12H18BNO3 |
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Molecular Weight |
235.09 g/mol |
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H18BNO3/c1-8-9(6-7-14-10(8)15)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3,(H,14,15) |
InChI Key |
HVHHUIFFFLZSIH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)NC=C2)C |
Origin of Product |
United States |
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